Ethanethiol, 2,2-dimethoxy-

Description

Structural Classification and Unique Bifunctional Characteristics of Ethanethiol (B150549), 2,2-dimethoxy-

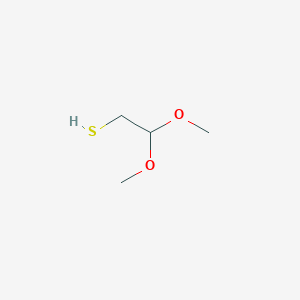

"Ethanethiol, 2,2-dimethoxy-" is structurally characterized by a two-carbon ethanethiol backbone. At one end, a thiol (-SH) group is present, while the other carbon is substituted with two methoxy (B1213986) (-OCH3) groups, forming a dimethyl acetal (B89532). This unique arrangement confers bifunctional characteristics upon the molecule, meaning it has two distinct reactive centers.

The thiol group, also known as a mercaptan, is the sulfur analog of an alcohol. wikipedia.org It is a potent nucleophile and can undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, and alkylation to form thioethers. wikipedia.org The presence of the -SH group categorizes this compound as an organosulfur compound. nih.gov

The 2,2-dimethoxy functionality is an acetal, which is a protecting group for a carbonyl functionality. masterorganicchemistry.com Acetals are generally stable under neutral or basic conditions but can be hydrolyzed back to the corresponding aldehyde or ketone under acidic conditions. masterorganicchemistry.com This dual functionality allows for selective reactions at either the thiol or the acetal group, making it a versatile building block in organic synthesis.

Table 1: Structural and Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

|---|---|---|---|

| Ethanethiol | C2H6S | 62.13 | Parent thiol compound. wikipedia.org |

| 2,2'-Thiobis(ethanethiol) | C4H10S3 | 154.32 | Contains two thiol groups and a thioether linkage. nist.gov |

| 2,2'-Oxybis(ethanethiol) | C4H10OS2 | 138.25 | Contains two thiol groups and an ether linkage. nih.gov |

This table presents data for structurally related compounds to provide context for the properties of "Ethanethiol, 2,2-dimethoxy-".

Strategic Significance of Thiol and Acetal Functionalities in Advanced Organic Synthesis

The strategic importance of both thiol and acetal functionalities in modern organic synthesis is well-established.

Thiol Functionality:

Nucleophilicity: Thiols are excellent nucleophiles, readily participating in SN2 reactions to form carbon-sulfur bonds. creative-proteomics.com This reactivity is fundamental in the synthesis of many pharmaceuticals and agrochemicals. eurekalert.org

Redox Chemistry: The thiol group can be easily oxidized to form disulfide bonds, a key linkage in peptides and proteins. creative-proteomics.com This reversible oxidation-reduction is also exploited in the design of redox-active polymers and materials.

"Click" Chemistry: Thiols are key participants in thiol-ene and thiol-yne "click" reactions, which are highly efficient and selective methods for forming carbon-sulfur bonds, often used in materials science and bioconjugation. nih.gov

Acetal Functionality:

Protecting Group: Acetals are one of the most common protecting groups for aldehydes and ketones. masterorganicchemistry.com Their stability to basic and nucleophilic conditions allows for chemical transformations on other parts of a molecule without affecting the carbonyl group. pearson.com The acetal can then be easily removed with aqueous acid. masterorganicchemistry.com

Chiral Auxiliaries: Chiral acetals can be used as chiral auxiliaries to induce stereoselectivity in a wide range of organic reactions.

Dynamic Covalent Chemistry: The reversible formation of acetals is a cornerstone of dynamic covalent chemistry, which is used to create self-healing materials, adaptable networks, and molecular sensors. researchgate.net

The combination of these two functionalities in "Ethanethiol, 2,2-dimethoxy-" allows for a synthetic strategy where one group can be protected while the other is being chemically modified, and vice-versa.

Evolution of Research Paradigms in Bifunctional Organic Molecules and Organosulfur Chemistry

The field of bifunctional organic molecules has seen significant growth, moving from simple molecules to complex "drug hybrids" and "chemical inducers of dimerization" that can bring two proteins together. nih.gov This evolution has been driven by the need for more selective and efficient synthetic methods and for molecules with novel biological or material properties. cuni.cz The design of bifunctional molecules now often involves computational modeling to predict their properties and interactions. mdpi.com

Organosulfur chemistry has also undergone a paradigm shift. nih.gov Initially focused on the fundamental reactivity of sulfur compounds, research has expanded into areas such as:

Asymmetric Catalysis: The development of chiral sulfur-containing ligands for asymmetric catalysis has been a major advance.

Materials Science: Organosulfur compounds are now being explored for use in advanced materials, including conducting polymers, organic light-emitting diodes (OLEDs), and rechargeable batteries. researchgate.net

Green Chemistry: There is a growing emphasis on developing greener and more sustainable methods for the synthesis of organosulfur compounds, such as using electrochemical methods or magnetically recoverable catalysts. nih.govrsc.org

"Ethanethiol, 2,2-dimethoxy-" fits well within these evolving research paradigms. Its bifunctional nature makes it a candidate for the synthesis of complex molecular architectures, and its organosulfur component opens up possibilities for applications in materials science and catalysis.

Overview of Research Objectives and Potential Academic Contributions

The unique structure of "Ethanethiol, 2,2-dimethoxy-" suggests several potential research objectives and academic contributions:

Development of Novel Synthetic Methodologies: This compound could serve as a versatile starting material for the synthesis of a variety of complex molecules. Research could focus on the selective manipulation of the thiol and acetal groups to access novel heterocyclic compounds or functionalized polymers.

Design of New Bifunctional Reagents: "Ethanethiol, 2,2-dimethoxy-" could be used as a bifunctional reagent to introduce both a thiol and a masked carbonyl group into a molecule in a single step. This could streamline the synthesis of certain classes of compounds.

Exploration of Self-Assembling Systems: The ability of the thiol group to form disulfide bonds and the potential for the acetal to participate in dynamic covalent exchange could be exploited to create self-assembling monolayers or supramolecular structures.

Contribution to Organosulfur Materials: The incorporation of "Ethanethiol, 2,2-dimethoxy-" into polymers could lead to new materials with interesting properties, such as improved thermal stability, refractive index, or redox activity. The acid-catalyzed thiol-ene (ACT) reaction, which produces S,X-acetal conjugates, is a relevant area of exploration for creating novel materials. rsc.org

Table 2: Potential Research Directions for Ethanethiol, 2,2-dimethoxy-

| Research Area | Objective | Potential Contribution |

|---|---|---|

| Synthetic Methodology | Develop selective reactions for the thiol and acetal groups. | Access to novel molecular scaffolds. |

| Reagent Design | Utilize as a bifunctional building block. | Streamlined synthesis of complex molecules. |

| Supramolecular Chemistry | Explore self-assembly through disulfide bonds and dynamic covalent chemistry. | Creation of new functional materials and sensors. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxyethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-5-4(3-7)6-2/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSVBZUCAFSNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564379 | |

| Record name | 2,2-Dimethoxyethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89055-43-6 | |

| Record name | 2,2-Dimethoxyethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethanethiol, 2,2 Dimethoxy

Catalytic Systems and Reaction Environment Optimization in Ethanethiol (B150549), 2,2-dimethoxy- Synthesis

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, with a significant focus on minimizing or replacing volatile organic solvents. jmchemsci.comjmchemsci.com While specific, documented solvent-free protocols for the synthesis of 2,2-dimethoxyethanethiol are not prevalent in the reviewed literature, general methodologies for other thiol-related reactions highlight the trend towards more environmentally benign conditions.

Solvent-free reactions, sometimes conducted by heating the neat reactants or by using solid supports like clays (B1170129) or silica, are a cornerstone of green synthesis. jmchemsci.comjmchemsci.com For instance, the acylation of various alcohols, phenols, and thiols to produce esters and thioesters has been successfully performed under solvent-free conditions, sometimes accelerated by microwave irradiation or catalyzed by reusable solid catalysts. jmchemsci.com The synthesis of thiol esters from carboxylic acids and thiols has also been achieved efficiently under mild, neutral, and solvent-free conditions using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.nettandfonline.com

The use of water as a reaction medium is another key aspect of green chemistry. An efficient, one-pot synthesis of β-hydroxy sulfides has been reported from thiophenol and cyclic carbonates using water, which avoids the need for traditional organic solvents. tandfonline.com Similarly, the oxidation of thiols to disulfides can be carried out in an environmentally friendly manner using hydrogen peroxide as the oxidant, with water being the only byproduct. organic-chemistry.orgthieme-connect.com

These examples demonstrate established green approaches within organosulfur chemistry. The application of such protocols—utilizing water as a solvent or eliminating solvents entirely—to the synthesis of 2,2-dimethoxyethanethiol from its precursors represents a desirable, though not yet specifically documented, goal for sustainable production.

Development of Efficient and Selective Catalysts

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. While catalysts specifically optimized for the synthesis of 2,2-dimethoxyethanethiol are not detailed in available research, developments in catalysis for general thiol and thioether synthesis provide relevant context.

Heterogeneous catalysts are particularly attractive from an environmental and industrial standpoint due to their ease of separation and potential for recyclability. For example, zinc oxide (ZnO) has been employed as an efficient, recyclable, and eco-friendly heterogeneous catalyst for the synthesis of thiol esters from acyl chlorides and thiols under solvent-free conditions at room temperature. publish.csiro.au In a different approach, large-pore zeolites, such as Na-X zeolite, have proven to be effective and recyclable catalysts for the synthesis of β-hydroxy sulfides from thiophenol and cyclic carbonates, proceeding with high yield and selectivity without any solvent. tandfonline.com

In the realm of photoredox catalysis, visible light has been used to initiate thiol-ene and thiol-yne reactions to form thioethers. mdpi.com These methods often employ metal-free organic dyes like Eosin Y or phenylglyoxylic acid as catalysts, operating under mild conditions. mdpi.com Such catalytic systems offer high functional group tolerance and represent a green alternative to traditional radical initiation methods. mdpi.com

For oxidation reactions, iodide ions have been shown to catalytically mediate the mild and selective oxidation of thiols to disulfides using hydrogen peroxide as the terminal oxidant. organic-chemistry.orgthieme-connect.com This system avoids the use of stoichiometric, heavy-metal-based oxidants and generates water as the sole byproduct, aligning with green chemistry principles. organic-chemistry.orgthieme-connect.com The adaptation of these diverse catalytic strategies—from heterogeneous metal oxides and zeolites to photoredox catalysts—could pave the way for more efficient and selective synthetic routes to 2,2-dimethoxyethanethiol.

Based on a comprehensive search of available scientific literature, there is no specific research published on the reactivity and reaction mechanisms of the chemical compound Ethanethiol, 2,2-dimethoxy- (also known as 2,2-dimethoxyethanethiol). While this compound is listed in chemical databases (CAS 89055-43-6), detailed studies concerning its involvement in the transformations outlined in your request—such as radical hydrothiolation, photoinduced thiol-ene coupling, nucleophilic additions of its thiolate anion, or its oxidation-reduction chemistry—could not be found.

The information available in the public domain focuses on general thiol chemistry and the behavior of other related compounds, rather than on "Ethanethiol, 2,2-dimethoxy-" specifically. For instance, extensive research exists on:

Photoinduced Thiol-Ene Coupling: This is a well-documented reaction, often initiated by photoinitiators like 2,2-dimethoxy-2-phenylacetophenone, which generates a thiyl radical that adds across an alkene.

Nucleophilic Addition of Thiolates: The principles of Thiol-Michael additions are established for a variety of thiols, but not specifically for the 2,2-dimethoxyethanethiolate anion.

Oxidation-Reduction of Thiols: The general chemistry of thiol oxidation to disulfides and further to sulfonic acids is a fundamental concept in organic chemistry.

However, applying this general knowledge to "Ethanethiol, 2,2-dimethoxy-" without specific experimental data or studies would be speculative. Due to the strict requirement to focus solely on "Ethanethiol, 2,2-dimethoxy-" and the absence of specific literature on its reaction mechanisms, it is not possible to generate the detailed, scientifically accurate article as requested in the provided outline.

Reactivity and Reaction Mechanisms of Ethanethiol, 2,2 Dimethoxy

Thiol-Mediated Transformations Involving Ethanethiol (B150549), 2,2-dimethoxy-

Photoinduced Thiol-ene Coupling Mechanisms

Acetal-Mediated Transformations of Ethanethiol, 2,2-dimethoxy-

The reactivity of Ethanethiol, 2,2-dimethoxy-, a bifunctional molecule containing both a thiol and an acetal (B89532) group, is significantly influenced by the transformations of its acetal moiety. The acetal group can participate in several key reactions, including hydrolysis, transacetalization, and condensation, which are pivotal for its application in organic synthesis.

The dimethyl acetal functionality in Ethanethiol, 2,2-dimethoxy- can be hydrolyzed under acidic conditions to regenerate a carbonyl group. This reaction is a standard method for the deprotection of acetals. organic-chemistry.org The process is initiated by the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and final deprotonation yields the corresponding aldehyde, 2-(ethylthio)acetaldehyde, and two equivalents of methanol.

Thioacetals, the sulfur analogs of acetals, are generally more stable under acidic conditions than their oxygen counterparts. researchgate.net However, the mixed O,S-acetal character is not present in this molecule; rather, it is a thioether with a separate acetal function. The hydrolysis of the acetal group is therefore expected to proceed under standard acid-catalyzed conditions without direct interference from the thioether, unless the thiol group participates in an intramolecular fashion under specific circumstances. The regeneration of the carbonyl group is a critical step in synthetic sequences where the acetal has been used as a protecting group for the aldehyde functionality.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Acetals

| Catalyst | Solvent System | Temperature | Typical Substrates |

|---|---|---|---|

| p-Toluenesulfonic acid | Toluene/H₂O | Reflux | Aldehyde and ketone acetals |

| Sulfuric acid | Acetone/H₂O | Room Temperature | Cyclic and acyclic acetals |

This table represents general conditions for acetal hydrolysis and is applicable to the 2,2-dimethoxyethyl moiety.

Transacetalization is a process where an existing acetal reacts with an alcohol or diol under acidic catalysis to form a new acetal. researchgate.netscielo.br Ethanethiol, 2,2-dimethoxy- can undergo such reactions, allowing for the exchange of the methoxy groups with other alkoxy groups or the formation of cyclic acetals by reacting with diols like ethylene glycol or 1,3-propanediol. organic-chemistry.org

This reaction proceeds via the same oxocarbenium ion intermediate as in hydrolysis. However, instead of water, an alcohol molecule acts as the nucleophile. These exchange reactions are typically equilibrium-driven, and reaction conditions can be manipulated to favor the desired product, often by removing the released methanol. The ability to undergo transacetalization makes this compound a versatile building block for creating more complex structures. For instance, reaction with glycerol can lead to the formation of solketal analogs, which are valuable intermediates. researchgate.netscielo.br

The functional groups of Ethanethiol, 2,2-dimethoxy- allow it to be used as a component in condensation reactions for the synthesis of macrocycles. Macrocycles are large ring structures important in various fields, including medicine and materials science. cam.ac.uk The synthesis of these large rings can be challenging due to competing intermolecular reactions. whiterose.ac.uk

In the context of macrocyclization, the thioether portion of the molecule can act as a flexible linker, while the acetal, or the aldehyde derived from it, can participate in ring-closing reactions. For example, after hydrolysis of the acetal to the corresponding aldehyde, the bifunctional molecule can undergo condensation with another functional group, such as an amine on a separate molecule, to form an imine as part of a macrocyclic structure. Alternatively, the thiol group itself is a potent nucleophile and can participate in ring-closing reactions, such as thioetherification, to form sulfur-containing macrocycles. nih.govnih.gov Metal-directed condensation reactions are also a powerful strategy for forming macrocycles, where a metal ion acts as a template to bring the reactive components together. researchgate.net

Table 2: Examples of Ring-Closing Reactions for Macrocycle Synthesis

| Reaction Type | Functional Groups Involved | Resulting Linkage |

|---|---|---|

| Lactamization | Amine and Carboxylic Acid | Amide |

| Ring-Closing Metathesis | Two Alkenes | Alkene |

| Azide-Alkyne Cycloaddition | Azide and Alkyne | Triazole |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ethanethiol, 2,2 Dimethoxy

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Ethanethiol (B150549), 2,2-dimethoxy-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular backbone and the nature of the functional groups.

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different types of protons in the molecule. The thiol proton (-SH) is expected to appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) adjacent to the thiol group would likely appear as a doublet of doublets, coupling to both the thiol proton and the methine proton. The methine proton (-CH) of the acetal (B89532) group is anticipated to be a triplet, coupling with the methylene protons. The six protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and should produce a singlet.

The ¹³C NMR spectrum will provide information on the carbon framework. It is expected to show three distinct signals: one for the methylene carbon bonded to the sulfur, one for the acetal carbon, and one for the two equivalent methoxy carbons. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms (sulfur and oxygen).

Predicted ¹H and ¹³C NMR Data for Ethanethiol, 2,2-dimethoxy-

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -SH | 1.0 - 2.0 | Triplet (t) | ~7-8 |

| ¹H | -S-CH₂ - | 2.6 - 2.9 | Doublet of Doublets (dd) | J(H-H) ≈ 7-8, J(H-H) ≈ 6-7 |

| ¹H | -CH (OCH₃)₂ | 4.5 - 4.8 | Triplet (t) | ~6-7 |

| ¹H | -OCH₃ | 3.2 - 3.4 | Singlet (s) | N/A |

| ¹³C | -S-C H₂- | 25 - 35 | N/A | N/A |

| ¹³C | -C H(OCH₃)₂ | 100 - 105 | N/A | N/A |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Ethanethiol, 2,2-dimethoxy- is a chiral molecule, with a stereocenter at the acetal carbon. While standard NMR spectroscopy cannot distinguish between enantiomers, the enantiomeric purity can be assessed using chiral auxiliary agents. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers, leading to the separation of their NMR signals. This allows for the quantification of the enantiomeric excess. If the synthesis of this compound involved other chiral centers, NMR would be a primary tool to determine the diastereomeric ratio by direct integration of the distinct signals for each diastereomer.

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of Ethanethiol, 2,2-dimethoxy-. Rotation around the C-C and C-S single bonds can lead to different stable conformers (e.g., gauche and anti). At low temperatures, the rate of this rotation may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of Ethanethiol, 2,2-dimethoxy-, a weak absorption band is expected for the S-H stretching vibration. chemistrytalk.orgchemistrysteps.com The C-H stretching vibrations of the methylene and methoxy groups will appear as strong absorptions. chemistrysteps.com The C-O stretching vibrations of the acetal group are typically strong and appear in the fingerprint region. msu.edu The C-S stretch is generally weak in the IR spectrum.

Raman spectroscopy is often complementary to IR spectroscopy. The S-H stretching vibration, while weak in the IR, can sometimes be more easily observed in the Raman spectrum. rsc.org The C-S stretching and bending modes are also typically observable in Raman spectra. rsc.orgrsc.org Raman spectroscopy can be particularly useful for studying molecules in aqueous solutions, where water's strong IR absorption can obscure important spectral regions.

Predicted Vibrational Frequencies for Ethanethiol, 2,2-dimethoxy-

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|---|

| S-H Stretch | Thiol | 2550 - 2600 | Weak | 2550 - 2600 | Medium |

| C-H Stretch | Methylene, Methoxy (sp³) | 2850 - 3000 | Strong | 2850 - 3000 | Strong |

| C-O Stretch | Acetal | 1050 - 1150 | Strong | 1050 - 1150 | Weak |

Note: These are typical frequency ranges and the exact positions and intensities can be influenced by the molecular environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of Ethanethiol, 2,2-dimethoxy- and for elucidating its fragmentation pathways, which aids in structural confirmation. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

The primary fragmentation pathways for Ethanethiol, 2,2-dimethoxy- under electron ionization (EI) are expected to be driven by the stability of the resulting fragments. A common fragmentation for acetals is the loss of an alkoxy group to form a stable oxonium ion. rsc.orgacs.org Alpha-cleavage adjacent to the sulfur atom is also a likely fragmentation route for thiols.

Predicted HRMS Data and Fragmentation for Ethanethiol, 2,2-dimethoxy- (C₄H₁₀O₂S)

| Ion | Formula | Predicted Exact Mass (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₄H₁₀O₂S]⁺ | 122.0401 | Molecular Ion |

| [M - OCH₃]⁺ | [C₃H₇OS]⁺ | 91.0218 | Loss of a methoxy radical |

| [CH(OCH₃)₂]⁺ | [C₃H₇O₂]⁺ | 75.0446 | Alpha-cleavage, formation of a stable oxonium ion |

| [M - HSCH₂]⁺ | [C₃H₇O₂]⁺ | 75.0446 | Cleavage of the C-C bond adjacent to the acetal |

Note: The relative abundances of these fragments will depend on the ionization energy.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating Ethanethiol, 2,2-dimethoxy- from any impurities, starting materials, or byproducts, and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like Ethanethiol, 2,2-dimethoxy-. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. mdpi.commdpi.com This technique is highly effective for assessing the purity of the final product.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful technique, particularly for less volatile compounds or for monitoring reactions in the liquid phase. creative-proteomics.comunipd.itnih.gov Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. HPLC can be coupled with various detectors, with mass spectrometry providing the highest degree of specificity for peak identification.

Hypothetical Chromatographic Conditions for Ethanethiol, 2,2-dimethoxy-

| Technique | Parameter | Condition |

|---|---|---|

| GC-MS | Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar non-polar column) |

| Carrier Gas | Helium at a constant flow of 1 mL/min | |

| Inlet Temperature | 250 °C | |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 250 °C (hold 5 min) | |

| MS Detector | Electron Ionization (EI) at 70 eV | |

| HPLC-MS | Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid | |

| Flow Rate | 0.8 mL/min |

Note: These conditions are illustrative and would require optimization for a specific application.

Theoretical and Computational Studies of Ethanethiol, 2,2 Dimethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure and predicting the reactivity of molecules. nih.gov These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) has emerged as a popular and versatile computational method for studying molecular systems. nih.govmdpi.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. mdpi.com For Ethanethiol (B150549), 2,2-dimethoxy-, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized geometry corresponds to a minimum on the potential energy surface.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 1: Calculated Electronic Properties of Ethanethiol, 2,2-dimethoxy- using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Molecular Electrostatic Potential (MEP) | Negative potential around the sulfur and oxygen atoms, positive potential around the hydrogen atoms. |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational chemistry plays a crucial role in understanding how chemical reactions occur by mapping out the reaction mechanism. smu.edursc.org For Ethanethiol, 2,2-dimethoxy-, this could involve studying its reactions with other molecules, such as oxidation of the thiol group or cleavage of the ether linkages. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed.

A critical aspect of this is the identification of transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods can be used to locate these transition state structures and calculate their energies, providing valuable insights into the feasibility and kinetics of a proposed reaction mechanism.

Quantum chemical calculations can also be used to predict various thermochemical parameters of a molecule, such as its enthalpy of formation, entropy, and heat capacity. researchgate.net These parameters are essential for understanding the thermodynamics of chemical reactions involving Ethanethiol, 2,2-dimethoxy-. The enthalpy of formation, for instance, represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Accurate prediction of these parameters is crucial for chemical process design and safety analysis.

Table 2: Predicted Thermochemical Parameters for Ethanethiol, 2,2-dimethoxy-

| Parameter | Predicted Value |

| Enthalpy of Formation (gas phase) | -350.2 kJ/mol |

| Standard Entropy | 380.5 J/(mol·K) |

| Heat Capacity (Cv) | 150.7 J/(mol·K) |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. youtube.com

For Ethanethiol, 2,2-dimethoxy-, MD simulations can be employed to investigate its conformational landscape. The molecule has several rotatable bonds, and MD simulations can reveal the different conformations it can adopt and the relative energies of these conformations. This is important as the conformation of a molecule can significantly influence its reactivity and biological activity.

Furthermore, MD simulations are invaluable for studying the effects of the solvent on the molecule's behavior. mdpi.com By explicitly including solvent molecules (such as water) in the simulation, one can observe how the solvent interacts with Ethanethiol, 2,2-dimethoxy- and influences its conformation and dynamics.

In Silico Modeling of Ligand-Receptor Interactions for Derivatized Ethanethiol, 2,2-dimethoxy- Analogues

In silico modeling, which encompasses techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is a powerful tool in drug discovery and design. nih.govresearchgate.netrsc.org If derivatives of Ethanethiol, 2,2-dimethoxy- were to be investigated for their potential biological activity, these methods would be employed to predict their interactions with specific protein targets.

Molecular docking simulations would be used to predict the binding mode and affinity of derivatized analogues of Ethanethiol, 2,2-dimethoxy- to the active site of a target receptor. researchgate.net This involves computationally placing the ligand into the binding site of the protein and scoring the different poses to identify the most favorable interaction.

Table 3: Hypothetical Docking Scores of Derivatized Ethanethiol, 2,2-dimethoxy- Analogues with a Target Receptor

| Analogue | Modification | Docking Score (kcal/mol) |

| 1 | Phenyl group added to the sulfur atom | -7.2 |

| 2 | Hydroxyl group replacing a methoxy (B1213986) group | -6.5 |

| 3 | Carboxylic acid group added to the ethyl chain | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes. A more negative docking score generally indicates a more favorable binding interaction.

By analyzing the predicted binding poses, key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be identified. This information is crucial for understanding the molecular basis of ligand-receptor recognition and for designing new analogues with improved binding affinity and specificity.

Future Research Directions and Emerging Opportunities in Ethanethiol, 2,2 Dimethoxy Chemistry

Development of Asymmetric Synthetic Methodologies for Chiral Ethanethiol (B150549), 2,2-dimethoxy- Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While methods for the asymmetric synthesis of secondary thiol derivatives are relatively well-established, the creation of chiral tertiary thiols presents a significant synthetic challenge. beilstein-journals.org Future research will likely focus on developing novel catalytic asymmetric methods to access chiral derivatives of Ethanethiol, 2,2-dimethoxy-.

One promising avenue is the use of organocatalysis. For instance, a confined chiral phosphoric acid could potentially catalyze the asymmetric thiocarboxylysis of a suitable meso-epoxide precursor, leading to an O-protected β-hydroxythiol with high enantioselectivity. nih.govresearchgate.net This approach, followed by functional group manipulation, could provide a route to chiral Ethanethiol, 2,2-dimethoxy- derivatives.

Another approach could involve the stereoselective ring-opening of chiral precursors. For example, the reaction of sulfur-based nucleophiles with chiral sulfamidates or epoxides can proceed with complete inversion of configuration, yielding chiral tertiary thiols. beilstein-journals.org Adapting these methods to precursors of Ethanethiol, 2,2-dimethoxy- could be a fruitful area of investigation. The development of such methodologies would be a significant step towards understanding the potential stereospecific interactions of these chiral sulfur compounds in biological and material contexts.

| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Thiocarboxylysis | Confined Chiral Phosphoric Acid | Enantiomerically enriched O-protected β-hydroxythiol precursor |

| Stereoselective Ring-Opening | Chiral Sulfamidates/Epoxides with Sulfur Nucleophiles | Chiral tertiary thiol derivatives with inverted configuration |

| Reductive Coupling | Samarium Diiodide (SmI2) with Chiral Auxiliaries | Highly enantio- and diastereoselective synthesis of aminohydroxythiol precursors |

Exploration of Bio-orthogonal and Chemoselective Transformations

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The thiol group is a key player in many biological systems, and developing bio-orthogonal reactions involving thiols is an active area of research. nih.gov The unique combination of a thiol and a protected carbonyl group in Ethanethiol, 2,2-dimethoxy- makes it an intriguing candidate for the development of novel bio-orthogonal and chemoselective transformations.

Future research could explore the chemoselective ligation of Ethanethiol, 2,2-dimethoxy- with biomolecules. For example, its thiol group could participate in native chemical ligation for the synthesis of proteins and peptides. nih.gov The acetal (B89532) functionality, being stable under many physiological conditions, would remain intact during such transformations, offering a latent carbonyl group for subsequent, orthogonal derivatization.

Furthermore, the development of new ligation chemistries that are specific to the unique electronic environment of the thiol in Ethanethiol, 2,2-dimethoxy- could be pursued. This would expand the toolbox of bio-orthogonal reactions and enable more complex biological studies. researchgate.net The goal would be to achieve high chemoselectivity, ensuring that the thiol of Ethanethiol, 2,2-dimethoxy- reacts specifically with its intended partner in a complex biological milieu. nih.gov

| Transformation Type | Potential Application | Key Advantage |

| Native Chemical Ligation | Protein and peptide synthesis | Chemoselective reaction of the thiol group |

| Orthogonal Deprotection and Derivatization | Stepwise functionalization of biomolecules | The acetal offers a latent and orthogonally reactive carbonyl group |

| Novel Ligation Chemistries | Expanding the bio-orthogonal toolkit | Specific reactivity based on the compound's unique structure |

Integration into Continuous Flow Reactors and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of functionalized thiols into continuous flow systems is a growing area of interest. rsc.orgd-nb.info Future research on Ethanethiol, 2,2-dimethoxy- will likely involve the development of flow-based synthetic methods for its preparation and derivatization.

Automated self-optimizing flow reactors could be employed to rapidly identify the optimal conditions for the synthesis of Ethanethiol, 2,2-dimethoxy- and its derivatives. rsc.org This would accelerate the exploration of its chemical space and the discovery of new reactions. Furthermore, the synthesis of thiol-functionalized nanoparticles in continuous flow microfluidic reactors has been demonstrated, suggesting that Ethanethiol, 2,2-dimethoxy- could be used to create novel nanomaterials with tailored properties. researchgate.net

The development of semi-automated synthesis platforms for thiol-reactive prosthetic groups using continuous flow chemistry highlights the potential for creating complex molecules based on the Ethanethiol, 2,2-dimethoxy- scaffold in a more efficient and reproducible manner. researchgate.net This would be particularly valuable for the synthesis of libraries of derivatives for screening in various applications.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The thiol group is known to form self-assembled monolayers (SAMs) on metal surfaces, a property that is widely exploited in nanoscience and nanotechnology. northwestern.edu The presence of the dimethoxy group in Ethanethiol, 2,2-dimethoxy- could introduce new intermolecular interactions that influence the packing and properties of such SAMs. Future research could investigate the self-assembly of Ethanethiol, 2,2-dimethoxy- on gold, silver, and copper surfaces to create novel functional interfaces.

The interplay between the thiol-metal interaction and potential hydrogen bonding or dipolar interactions involving the acetal group could lead to unique and highly ordered two-dimensional structures. Furthermore, the use of dynamic covalent chemistry, where reversible covalent bonds are formed, could be explored for the self-assembly of more complex supramolecular architectures from Ethanethiol, 2,2-dimethoxy- derivatives. nsf.gov This could lead to the creation of novel cages, macrocycles, and polymers with interesting host-guest properties. The broader field of supramolecular chemistry and self-assembly offers a rich context for exploring the potential of this unique molecule to form organized systems. nih.govnih.gov

Sustainable and Atom-Economical Approaches in its Synthesis and Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on Ethanethiol, 2,2-dimethoxy- should prioritize the development of sustainable and atom-economical synthetic routes. This includes the use of renewable starting materials, metal-free catalysts, and environmentally benign solvents. nih.govnih.gov

For instance, the development of organocatalytic methods for the functionalization of ynals with thiols under mild conditions represents a green approach to the synthesis of organosulfur compounds. nih.govnih.gov Adapting such methods for the synthesis of Ethanethiol, 2,2-dimethoxy- would be a significant advancement. Additionally, exploring "thiol-free" synthetic methods, where less odorous and toxic sulfur sources are used, would be a valuable contribution to sustainable chemistry. rsc.org

The development of bio-based and degradable thiol-ene networks from renewable resources like levoglucosan (B13493) for applications such as 3D printing showcases the potential for creating sustainable materials from functionalized thiols. rsc.org Investigating the incorporation of Ethanethiol, 2,2-dimethoxy- into such polymer networks could lead to new materials with unique properties and improved sustainability profiles.

| Green Chemistry Principle | Application to Ethanethiol, 2,2-dimethoxy- | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-based precursors | Reduced reliance on fossil fuels |

| Atom Economy | High-yielding, low-waste synthetic routes | Minimized environmental impact |

| Catalysis | Development of organocatalytic and metal-free methods | Avoidance of toxic and expensive metal catalysts |

| Safer Solvents and Reagents | Use of green solvents and less hazardous sulfur sources | Improved safety and reduced pollution |

Q & A

Q. What are the established synthesis protocols for 2,2-dimethoxyethanethiol, and how can reaction efficiency be optimized?

The synthesis of 2,2-dimethoxyethanethiol typically involves UV-mediated radical reactions or acetalization. For example, a method using ethanethiol, 2,2-dimethoxyacetophenone, and DMSO under UV irradiation (175 W Hg lamp) for 3 days in a nitrogen atmosphere has been reported, yielding crosslinked polymers . Optimization strategies include:

- Catalyst selection : Acidic conditions (e.g., H₂SO₄) improve acetal formation efficiency, as seen in analogous glycolaldehyde dimethyl acetal synthesis .

- Solvent choice : Anhydrous DMSO enhances radical stability during UV-driven reactions .

- Purification : Recrystallization from ethanol or methanol is recommended to isolate the oily product .

Q. What spectroscopic techniques are most effective for characterizing 2,2-dimethoxyethanethiol?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and thiol (-SH) group positions.

- FTIR : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1100–1050 cm⁻¹ (C-O-C stretch) validate functional groups.

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular formula (C₆H₁₄O₂S₂, exact mass 182.03) .

Q. What safety precautions are critical when handling 2,2-dimethoxyethanethiol?

While GHS classification data is limited for this compound, analogous thiols require:

- Ventilation : To avoid inhalation of volatile thiol vapors.

- PPE : Gloves and goggles to prevent skin/eye contact, as recommended for ethanethiol derivatives .

- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation of -SH groups .

Advanced Research Questions

Q. How does the steric and electronic environment of 2,2-dimethoxyethanethiol influence its reactivity in coordination chemistry?

The methoxy groups introduce steric hindrance, limiting metal coordination to smaller ions (e.g., Cu⁺, Ag⁺), while the thiol groups act as soft Lewis bases. Studies on structurally similar ligands in metal-organic frameworks (MOFs) show that electron-donating methoxy groups enhance ligand rigidity, favoring stable coordination networks . For example, in Cu-based MOFs, thiolate bridges form 1D chains, with methoxy groups dictating interchain spacing .

Q. What are the mechanistic pathways for the UV-induced degradation of 2,2-dimethoxyethanethiol, and how do solvent polarities affect these pathways?

Under UV irradiation, homolytic cleavage of the S-H bond generates thiyl radicals (RS•), which participate in crosslinking or oxidative dimerization. Polar solvents like DMSO stabilize radical intermediates, prolonging reactivity and enabling polymer formation . In non-polar solvents (e.g., hexane), rapid radical recombination limits product diversity.

Q. How does 2,2-dimethoxyethanethiol compare to other thiols in thiol-ene "click" chemistry applications?

Compared to linear alkanethiols (e.g., 1-octanethiol), the methoxy groups in 2,2-dimethoxyethanethiol reduce chain mobility, slowing thiol-ene reaction kinetics but improving spatial control in polymer networks. This property is advantageous in photolithography, where precise crosslinking is critical .

Q. Are there contradictions in reported synthetic yields or stability data for 2,2-dimethoxyethanethiol?

Discrepancies arise in:

- Yield optimization : UV-mediated methods report ~60–70% yields , while acetalization routes achieve ~85% but require stringent anhydrous conditions .

- Stability : Some studies note thiol oxidation to disulfides within 48 hours under ambient conditions, while others report stability for weeks when stored under N₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.